molecular formula C20H17Cl2FN4O3S B2808414 4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone CAS No. 477867-39-3

4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone

Cat. No.: B2808414
CAS No.: 477867-39-3
M. Wt: 483.34
InChI Key: QNHUEBDJSZEWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridazinone core, chlorophenyl, and fluorophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of Chlorophenyl and Fluorophenyl Groups: These groups are introduced through substitution reactions, often using chlorinating and fluorinating agents.

    Sulfonylation and Piperazine Introduction: The sulfonyl group and piperazine moiety are introduced through sulfonylation and nucleophilic substitution reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone: Similar structure but with a methyl group instead of a fluorophenyl group.

    4-Chloro-2-(3-chlorophenyl)-5-(4-phenylpiperazino)-3(2H)-pyridazinone: Similar structure but with a phenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone lies in its combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2FN4O3S/c21-14-2-1-3-16(12-14)27-20(28)19(22)18(13-24-27)25-8-10-26(11-9-25)31(29,30)17-6-4-15(23)5-7-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHUEBDJSZEWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.